Cas no 710308-03-5 (N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide)

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is a versatile organic compound characterized by its thiazole ring and amide functionality. This compound exhibits high stability and is widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features contribute to its reactivity and selectivity, making it an attractive building block for various chemical transformations.
N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide structure
710308-03-5 structure
Product Name:N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide
CAS No:710308-03-5
MF:C8H10N2O2S
MW:198.242200374603
MDL:MFCD04067177
CID:5331064
PubChem ID:5214957
Update Time:2025-07-19

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide
    • MDL: MFCD04067177
    • Inchi: 1S/C8H10N2O2S/c1-5(11)3-7(12)10-8-9-4-6(2)13-8/h4H,3H2,1-2H3,(H,9,10,12)
    • InChI Key: YNYWBNGSORXRHP-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=C(C)S1)(=O)CC(=O)C

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide Pricemore >>

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Additional information on N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

Professional Introduction to N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide (CAS No. 710308-03-5)

N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 710308-03-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a thiazole moiety, which is a heterocyclic ring system consisting of sulfur and nitrogen atoms. This feature contributes to its diverse chemical reactivity and biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide molecule exhibits a distinct arrangement of functional groups that enhance its pharmacological profile. The presence of an amide group (-CONH-) and a methyl-substituted thiazole ring suggests potential interactions with biological targets, such as enzymes and receptors. These interactions are critical for modulating cellular processes and have implications in the treatment of various diseases. Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities.

In the realm of academic research, the synthesis and characterization of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide have been subjects of extensive investigation. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to elucidate the structural details of this compound. These studies have provided valuable insights into its molecular geometry and electronic properties, which are essential for understanding its biological behavior.

The pharmacological potential of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide has been a focal point in recent clinical trials. Preliminary findings suggest that this compound exhibits promising activities against certain pathological conditions. Specifically, its interaction with specific enzymes has been linked to anti-inflammatory and antimicrobial effects. These properties make it a candidate for developing novel therapeutic strategies targeting infectious diseases and inflammatory disorders. The thiazole ring's ability to modulate enzyme activity is particularly noteworthy, as it aligns with current trends in drug discovery that emphasize targeted inhibition.

Moreover, the incorporation of a methyl group in the thiazole ring enhances the metabolic stability of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide, ensuring prolonged bioavailability upon administration. This characteristic is crucial for achieving therapeutic efficacy while minimizing side effects. Computational modeling studies have further supported these findings by predicting favorable binding affinities between this compound and potential drug targets. Such simulations are integral to modern drug development pipelines, as they enable researchers to prioritize compounds with high potential for success in preclinical and clinical studies.

The versatility of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide extends beyond its direct application as a therapeutic agent. It serves as a versatile intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. For instance, researchers have utilized this compound to develop derivatives with improved solubility or targeted delivery systems. These advancements underscore the importance of foundational compounds like N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide in fostering innovation within the pharmaceutical industry.

Recent breakthroughs in synthetic methodologies have also contributed to the growing interest in this compound. The development of green chemistry approaches has enabled more sustainable production processes, reducing environmental impact while maintaining high yields. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices. Additionally, biocatalytic methods have been explored as alternative routes to synthesizing N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide, offering cleaner and more efficient pathways compared to traditional chemical synthesis.

The future prospects for N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide are promising, with ongoing research aimed at uncovering new applications and refining its therapeutic potential. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. As our understanding of biological systems continues to evolve, compounds like N-(5-methyl-1,3-thiazol-2-y l)-3 oxobut an amide will play an increasingly important role in addressing unmet medical needs.

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